![molecular formula C20H17N3O4 B2861465 2-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)pyrazol-1-yl]acetic acid CAS No. 2243516-53-0](/img/structure/B2861465.png)
2-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)pyrazol-1-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)pyrazol-1-yl]acetic acid, commonly known as Fmoc-pyrazole-ala-oh, is a chemical compound widely used in scientific research. It is a derivative of pyrazole, a five-membered heterocyclic ring containing two nitrogen atoms. Fmoc-pyrazole-ala-oh is a non-natural amino acid that can be used as a building block for the synthesis of peptides and proteins.
Scientific Research Applications
Protective Group in Synthesis
The Fmoc group is utilized as a protective group for hydroxy-groups during the synthesis of complex organic molecules. It is particularly valued for its stability under both acidic and basic conditions, allowing for selective deprotection. This application is critical in the synthesis of peptides and nucleic acid sequences where selective deprotection is required (Gioeli & Chattopadhyaya, 1982).
Cyclization and Condensation Reactions
Cyano(fluoren-9-yl)acetohydrazides, derived from 2-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)pyrazol-1-yl]acetic acid, undergo cyclization under acidic or basic conditions to yield various pyrazolone derivatives. These reactions are essential for synthesizing compounds with potential applications in material science and fluorescence sensing (Latif, Mishriky, & Hammad, 1977).
Metal Ion Binding Sites
The addition of pyrazol-1-yl)acetyl groups to peptides has been demonstrated to afford ATCUN-like metal ion binding sites. These modifications are significant for studying metal-protein interactions and developing metal-based drugs (Boa et al., 2005).
Synthesis of Fluorophores
The compound is used in synthesizing environmentally sensitive fluorophores, incorporating pyrene and fluorene moieties. This synthesis approach facilitates the creation of materials with strong fluorescence emission, applicable in materials science and optical sensing (Hussein, El Guesmi, & Ahmed, 2019).
Coordination Chemistry
In coordination chemistry, derivatives of this compound interact with lanthanides, demonstrating the potential for developing new materials and studying the properties of rare earth elements (Chen et al., 2013).
properties
IUPAC Name |
2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)pyrazol-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4/c24-19(25)11-23-10-9-18(22-23)21-20(26)27-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-10,17H,11-12H2,(H,24,25)(H,21,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IITGXSHEFLGUTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=NN(C=C4)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(8-Cyano-1,4-dioxaspiro[4.5]decan-8-yl)-6-propan-2-yloxypyridine-3-carboxamide](/img/structure/B2861384.png)
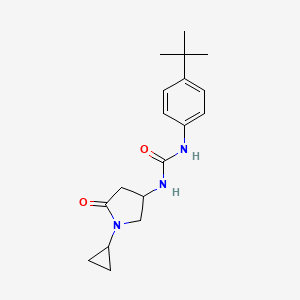

![Tert-butyl 3-[(2,2,2-trifluoroethyl)amino]piperidine-1-carboxylate](/img/structure/B2861395.png)
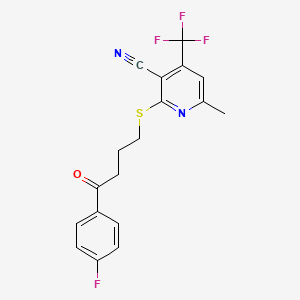
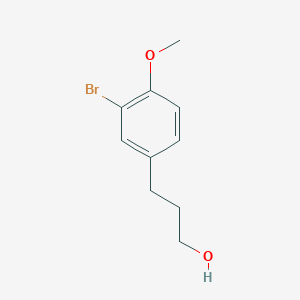
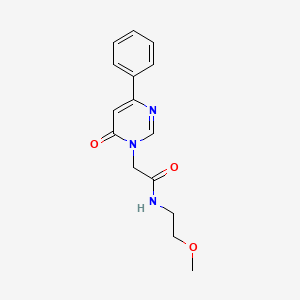
![Bis[2-(pentafluoroethoxy)ethyl]amine hydrochloride](/img/structure/B2861399.png)

![5-chloro-1-cyclopentyl-1H-benzo[d]imidazol-2-amine hydrobromide](/img/structure/B2861402.png)
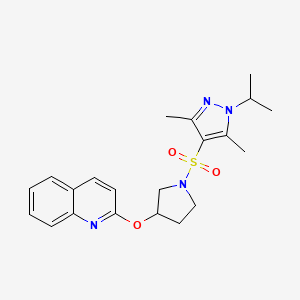
![4-[(Ethylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride](/img/structure/B2861404.png)
![2-{3-[2-(Difluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}acetonitrile](/img/structure/B2861405.png)